

Application Note: High-Throughput Screening for BTK Inhibitors Using PCI-33380

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Compound of Interest

Compound Name: PCI-33380

Cat. No.: B13447763

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Abstract

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. [1][2][3] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify novel BTK inhibitors using **PCI-33380**, a fluorescently-tagged irreversible inhibitor of BTK. [1][4][5] The methodology is based on a competitive binding assay where test compounds compete with **PCI-33380** for binding to the cysteine-481 residue in the active site of BTK. [1] This approach allows for the rapid and sensitive identification of potent and selective BTK inhibitors in a high-throughput format.

Introduction

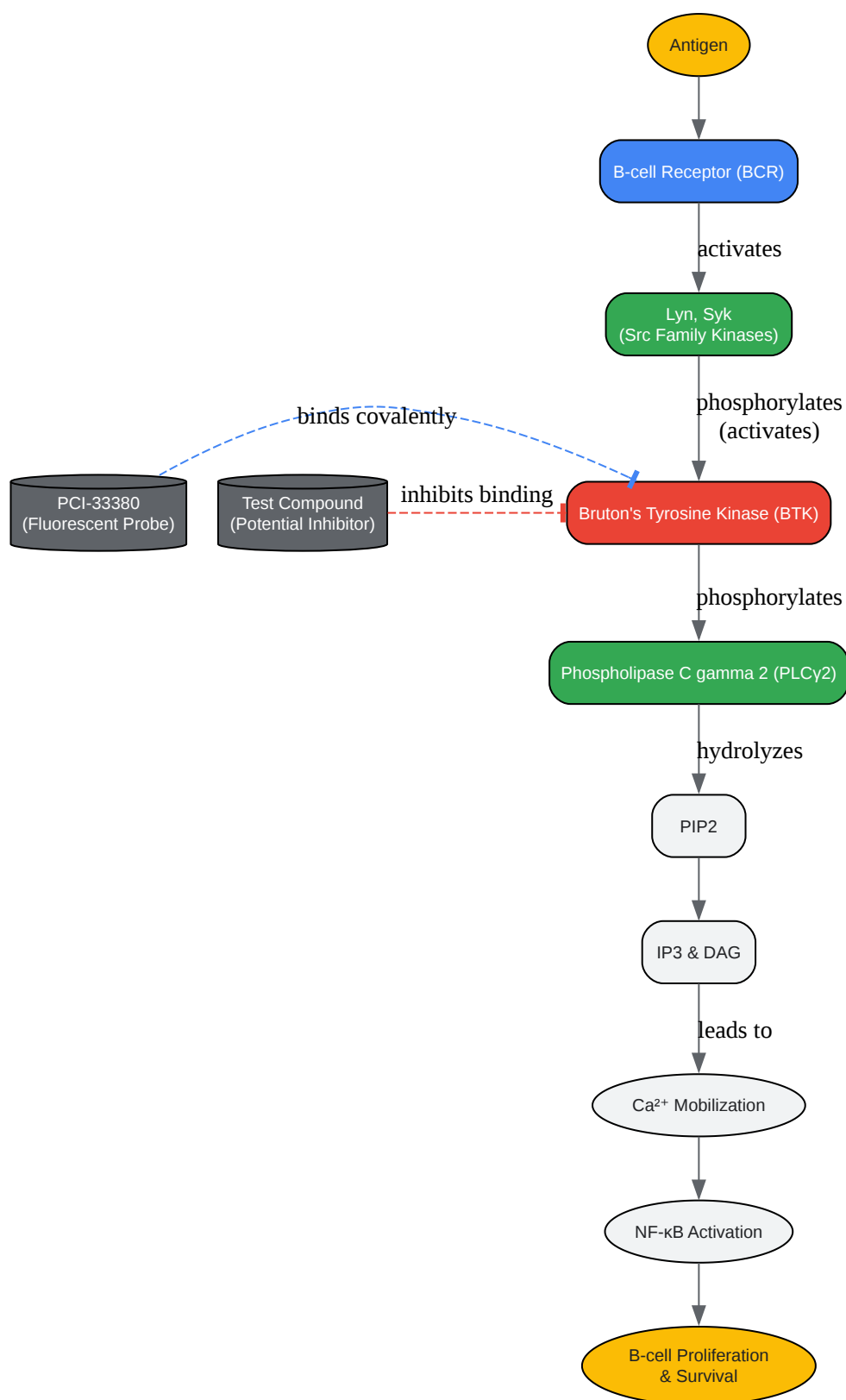
Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in B-lymphocyte development, differentiation, and activation. [6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders. [1][2][8] Consequently, BTK has emerged as a significant target for drug discovery. [9][10]

PCI-32765 (Ibrutinib), a potent and selective irreversible BTK inhibitor, has demonstrated clinical efficacy in treating B-cell cancers. [2][11] **PCI-33380** is a fluorescently labeled derivative of PCI-32765, created by attaching a Bodipy-FL fluorophore. [1] This probe binds covalently to the same Cys-481 residue in BTK as PCI-32765 and serves as a valuable tool for directly monitoring BTK occupancy. [1][8]

This application note details a robust and scalable high-throughput screening protocol using **PCI-33380** to identify novel BTK inhibitors. The assay leverages the competitive binding between test compounds and the fluorescent probe, where a decrease in the fluorescent signal indicates that a test compound has successfully bound to BTK.

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases, which then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream targets such as PLC γ 2, ultimately leading to calcium mobilization, activation of transcription factors like NF- κ B, and subsequent B-cell proliferation and survival.^[2]

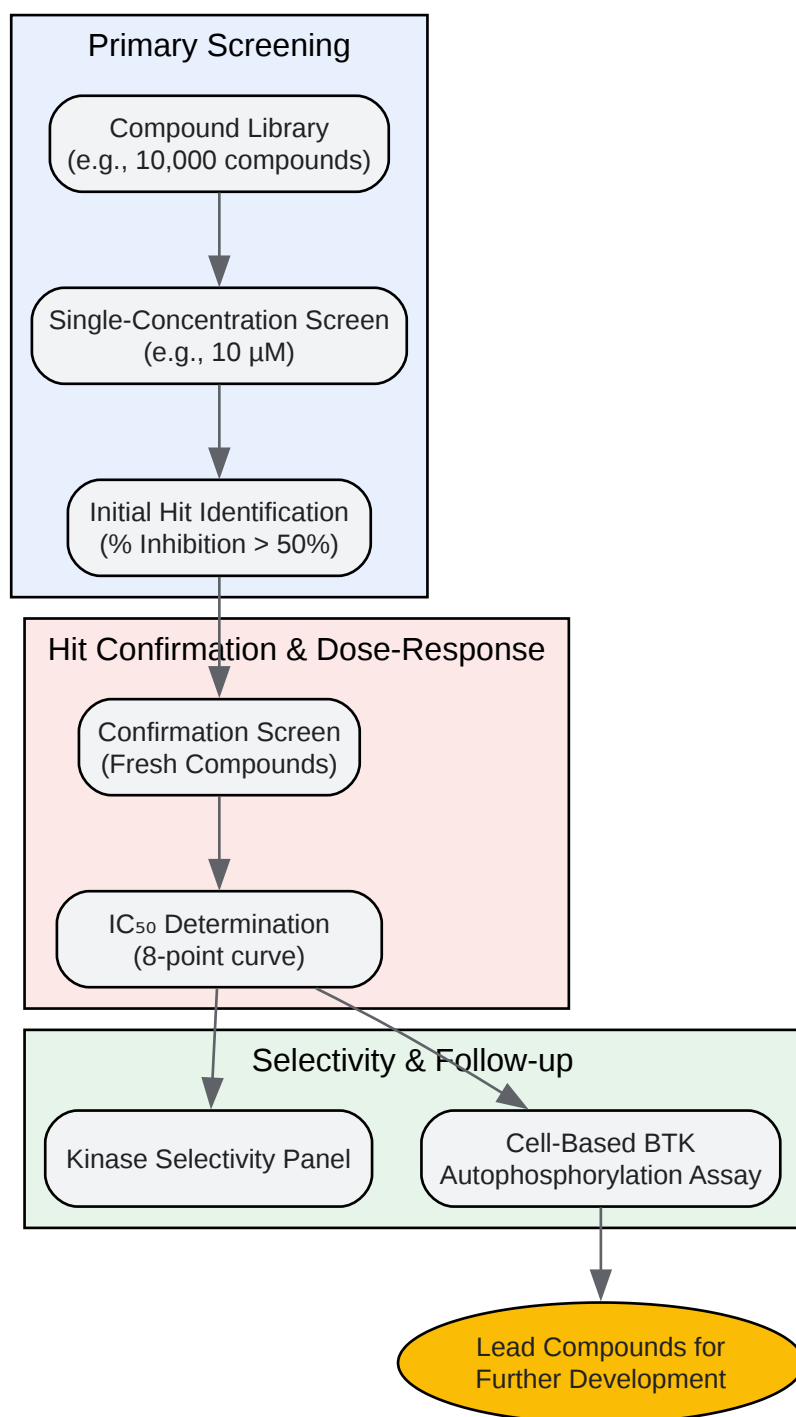


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Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The high-throughput screening workflow consists of several key stages: primary screening of a compound library, a confirmation screen of the initial hits, and subsequent dose-response and selectivity assays to characterize the most promising compounds.



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Caption: High-Throughput Screening Workflow for BTK Inhibitors.

Materials and Reagents

Reagent	Supplier	Catalog Number
Recombinant Human BTK	BellBrook Labs	Varies
PCI-33380	Adooq Bioscience	A12270
Kinase Buffer	Promega	Varies
ATP	Sigma-Aldrich	A7699
DTT	Sigma-Aldrich	D9779
384-well Plates	Corning	3712
DMSO	Sigma-Aldrich	D8418
Test Compound Library	Varies	Varies

Experimental Protocols

Reagent Preparation

- Kinase Buffer: Prepare a 1X kinase buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- BTK Enzyme Solution: Dilute recombinant human BTK to a final concentration of 2 nM in kinase buffer.
- **PCI-33380** Solution: Prepare a 3X working solution of **PCI-33380** (e.g., 30 nM) in kinase buffer.
- Test Compound Plates: Serially dilute test compounds in DMSO to create a concentration gradient. For the primary screen, prepare a single concentration (e.g., 10 µM).

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format.

- **Compound Dispensing:** Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate. For control wells, add 50 nL of DMSO.
- **BTK Enzyme Addition:** Add 10 µL of the 2 nM BTK enzyme solution to all wells.
- **Incubation:** Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to BTK.
- **PCI-33380 Addition:** Add 5 µL of the 30 nM **PCI-33380** solution to all wells.
- **Final Incubation:** Incubate the plate for 60 minutes at room temperature, protected from light.
- **Fluorescence Reading:** Read the fluorescence intensity on a plate reader with appropriate filters for Bodipy-FL (Excitation/Emission ~488/520 nm).

Data Analysis

- **Calculate Percent Inhibition:**
 - $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_Compound} - \text{Signal_Min}) / (\text{Signal_Max} - \text{Signal_Min}))$
 - **Signal_Compound:** Fluorescence signal in the presence of a test compound.
 - **Signal_Max:** Fluorescence signal with DMSO only (no inhibitor).
 - **Signal_Min:** Fluorescence signal with a known potent BTK inhibitor (e.g., Ibrutinib) or no enzyme.
- **IC₅₀ Determination:** For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular BTK Autophosphorylation Assay (for Hit Validation)

- **Cell Culture:** Culture a human B-cell lymphoma cell line (e.g., DOHH2) in appropriate media.

- **Compound Treatment:** Treat the cells with varying concentrations of the hit compounds for 1-2 hours.
- **Cell Lysis:** Lyse the cells and collect the protein lysates.
- **Western Blotting:** Perform a Western blot analysis using antibodies against phosphorylated BTK (pY223) and total BTK.
- **Analysis:** A reduction in the pBTK/total BTK ratio indicates cellular inhibition of BTK activity.

Data Presentation

The quantitative data from the screening and follow-up assays should be summarized in clear and concise tables for easy comparison of compound performance.

Table 1: Primary HTS Results for Exemplary Compounds

Compound ID	% Inhibition at 10 μ M	Hit (Yes/No)
Cmpd-001	85.2	Yes
Cmpd-002	12.5	No
Cmpd-003	92.1	Yes
Cmpd-004	55.8	Yes

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound ID	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)	Kinase Selectivity (Fold vs. other kinases)
Cmpd-001	25.4	150.2	>100
Cmpd-003	8.9	45.6	>500
Cmpd-004	120.7	850.1	>50

Conclusion

The competitive binding assay using the fluorescent probe **PCI-33380** provides a direct and robust method for high-throughput screening of BTK inhibitors. This application note outlines a comprehensive workflow, from primary screening to hit validation, enabling the identification and characterization of novel and selective BTK inhibitors for therapeutic development. The detailed protocols and data presentation guidelines offer a clear framework for researchers in drug discovery and development.

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